molecular formula C7H8N2O B3079082 1-(6-Aminopyridin-2-YL)ethanone CAS No. 1060801-23-1

1-(6-Aminopyridin-2-YL)ethanone

Cat. No. B3079082
CAS RN: 1060801-23-1
M. Wt: 136.15 g/mol
InChI Key: OWXJHHZBARYNCT-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H8N2O . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of 1-(6-Aminopyridin-2-YL)ethanone consists of a pyridine ring attached to an ethanone group . The molecular weight is 136.15 .


Physical And Chemical Properties Analysis

1-(6-Aminopyridin-2-YL)ethanone has a predicted boiling point of 295.1±20.0 °C and a predicted density of 1.168±0.06 g/cm3 . Its pKa value is predicted to be 2.78±0.10 .

Scientific Research Applications

Luminescent Properties in Terbium and Europium Complexes

Research has shown that 1-(6-Aminopyridin-2-yl)ethanone derivatives can be used in the preparation of solid complexes with terbium and europium nitrates. These complexes exhibit luminescent properties under UV light, especially the Tb(III) complex, which shows characteristic emissions. This can be attributed to the matching energy levels between the ligand and the Tb(III) ion, making these complexes potentially useful in luminescence applications (Xu et al., 2010).

Fluorescent Chemosensor Applications

1-(6-Aminopyridin-2-yl)ethanone derivatives have been developed as fluorescent chemosensors for detecting ions like Fe3+ and substances like picric acid. These chemosensors operate on a 'turn off' mechanism and can detect these substances at nanomolar detection limits, indicating their potential for sensitive analytical applications (Shylaja et al., 2020).

Synthesis and Characterization for Biological Applications

Potential in Antibacterial and Antifungal Applications

Derivatives of 1-(6-Aminopyridin-2-yl)ethanone have been investigated for their antimicrobial properties. Compounds synthesized from this derivative exhibit significant antibacterial and antifungal activities, making them candidates for further research in medical and pharmaceutical fields (Various Authors, 2020).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds with wide applications in pharmaceuticals and drug research. This underscores its importance in the development of new pharmaceuticals and therapeutic agents (Wanjari, 2020).

Safety and Hazards

1-(6-Aminopyridin-2-YL)ethanone is classified as a warning substance. It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing vapors, mist, or gas, and to use adequate ventilation when handling this compound .

properties

IUPAC Name

1-(6-aminopyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJHHZBARYNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303429
Record name 1-(6-Amino-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyridin-2-YL)ethanone

CAS RN

1060801-23-1
Record name 1-(6-Amino-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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